Cas no 141452-01-9 (Methyl indoline-5-carboxylate)

Methyl indoline-5-carboxylate structure
Methyl indoline-5-carboxylate structure
商品名:Methyl indoline-5-carboxylate
CAS番号:141452-01-9
MF:C10H11NO2
メガワット:177.1998
MDL:MFCD07371630
CID:101655
PubChem ID:21782110

Methyl indoline-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl indoline-5-carboxylate
    • 1H-INDOLE-5-CARBOXYLIC ACID,2,3-DIHYDRO-,METHYL ESTER
    • 5-METHOXYCARBONYL-2,3-DIHYDRO-1H-INDOLE,
    • methyl 2,3-dihydro-1H-indole-5-carboxylate
    • 5-Methoxycarbonyl-2,3-dihydro-1H-indole
    • 1H-Indole-5-carboxylic acid, 2,3-dihydro-, methyl ester
    • 1H-Indole-5-carboxylicacid, 2,3-dihydro-, methyl ester
    • Methyl2,3-dihydro-1H-indole-5-Carboxylate
    • methyl 5-indolinecarboxylate
    • VVAPQJBMJBCZMH-UHFFFAOYSA-N
    • SBB067355
    • Q-102603
    • CS-W003397
    • SCHEMBL288320
    • Methyl 2,3-Dihydro-IH-indole-5-carboxylate
    • SB33363
    • 141452-01-9
    • NCGC00323503-01
    • 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid anion;Methyl indoline-5-carboxylate
    • A3052
    • DTXSID30617968
    • BB 0262346
    • EN300-27629
    • AM20061122
    • AKOS009122531
    • FS-2958
    • MFCD07371630
    • AB00375528-03
    • FT-0645551
    • AC-27805
    • 2,3-Dihydro-1H-indole-5-carboxylic acid methyl ester
    • SY030917
    • Z240133694
    • MDL: MFCD07371630
    • インチ: 1S/C10H11NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,11H,4-5H2,1H3
    • InChIKey: VVAPQJBMJBCZMH-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N2[H])=O

計算された属性

  • せいみつぶんしりょう: 177.07900
  • どういたいしつりょう: 177.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 38.3

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 330.9°C at 760 mmHg
  • フラッシュポイント: 154.4±20.4 °C
  • 屈折率: 1.555
  • PSA: 38.33000
  • LogP: 1.57920
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

Methyl indoline-5-carboxylate セキュリティ情報

Methyl indoline-5-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl indoline-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27629-1.0g
methyl 2,3-dihydro-1H-indole-5-carboxylate
141452-01-9 95.0%
1.0g
$27.0 2025-03-21
Enamine
EN300-27629-2.5g
methyl 2,3-dihydro-1H-indole-5-carboxylate
141452-01-9 95.0%
2.5g
$46.0 2025-03-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01511-0.1g
Methyl indoline-5-carboxylate
141452-01-9 97%
0.1g
¥82 2023-09-15
eNovation Chemicals LLC
D972151-5g
5-Methoxycarbonyl-2,3-dihydro-1H-indole
141452-01-9 95%
5g
$235 2024-07-28
Enamine
EN300-27629-0.25g
methyl 2,3-dihydro-1H-indole-5-carboxylate
141452-01-9 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01511-0.25g
Methyl indoline-5-carboxylate
141452-01-9 97%
0.25g
142.00 2021-07-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01511-25g
Methyl indoline-5-carboxylate
141452-01-9 97%
25g
2793.00 2021-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M34540-100mg
Methyl indoline-5-carboxylate
141452-01-9 98%
100mg
¥72.0 2022-04-27
Chemenu
CM147995-25g
Methyl indoline-5-carboxylate
141452-01-9 95%+
25g
$438 2023-03-05
TRC
M313618-100mg
Methyl indoline-5-carboxylate
141452-01-9
100mg
$ 58.00 2023-09-07

Methyl indoline-5-carboxylate 合成方法

Methyl indoline-5-carboxylateに関する追加情報

Methyl indoline-5-carboxylate (CAS No. 141452-01-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl indoline-5-carboxylate, identified by the chemical identifier CAS No. 141452-01-9, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its indoline core structure, has garnered considerable attention due to its versatile applications in the development of bioactive molecules. The indoline scaffold is particularly noteworthy in medicinal chemistry, serving as a privileged structure that enhances binding affinity and selectivity in drug design.

The structural motif of methyl indoline-5-carboxylate encompasses a benzene ring fused to a pyrrole ring, creating a bicyclic system that is both stable and conducive to further functionalization. This unique architecture makes it a valuable building block for synthesizing complex pharmaceutical agents. In recent years, the compound has been extensively explored in the synthesis of small-molecule inhibitors targeting various biological pathways.

One of the most compelling aspects of methyl indoline-5-carboxylate is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating the indoline core into kinase inhibitors, researchers have been able to develop molecules with high potency and selectivity. For instance, derivatives of methyl indoline-5-carboxylate have been investigated as potential treatments for tyrosine kinases, which are overactive in many cancer types.

Recent advancements in computational chemistry have further enhanced the utility of methyl indoline-5-carboxylate. Molecular modeling studies have revealed insights into how the indoline moiety interacts with target proteins, providing a rational basis for designing more effective inhibitors. These studies have not only accelerated the drug discovery process but also highlighted the importance of understanding molecular interactions at an atomic level.

Another area where methyl indoline-5-carboxylate has made a significant impact is in the development of antiviral agents. The indoline scaffold has been shown to exhibit broad-spectrum antiviral activity by interfering with viral replication mechanisms. Researchers have synthesized various analogs of methyl indoline-5-carboxylate and evaluated their efficacy against different viruses. Some of these derivatives have demonstrated promising results in preclinical studies, indicating their potential as therapeutic candidates.

The synthesis of methyl indoline-5-carboxylate itself is another area of interest. Traditional synthetic routes often involve multi-step processes that can be time-consuming and require specialized equipment. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce larger quantities of the compound. For example, catalytic hydrogenation techniques have been employed to simplify the synthesis while maintaining high yields.

Environmental considerations have also influenced the development of more sustainable synthetic routes for methyl indoline-5-carboxylate. Green chemistry principles have guided researchers toward methods that minimize waste and reduce energy consumption. Some approaches involve using biocatalysts or renewable feedstocks, aligning with global efforts to promote sustainable practices in pharmaceutical manufacturing.

The pharmacokinetic properties of methyl indoline-5-carboxylate and its derivatives are critical factors in determining their clinical efficacy. Studies have been conducted to evaluate how these compounds are absorbed, distributed, metabolized, and excreted by the body. Understanding these properties helps in optimizing dosages and minimizing side effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing these pharmacokinetic profiles.

In conclusion, methyl indoline-5-carboxylate (CAS No. 141452-01-9) is a versatile intermediate with far-reaching implications in pharmaceutical research and development. Its unique structural features make it an invaluable tool for designing novel bioactive molecules targeting various diseases. As research continues to evolve, it is likely that new applications and synthetic methodologies will emerge, further solidifying its importance in modern drug discovery.

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